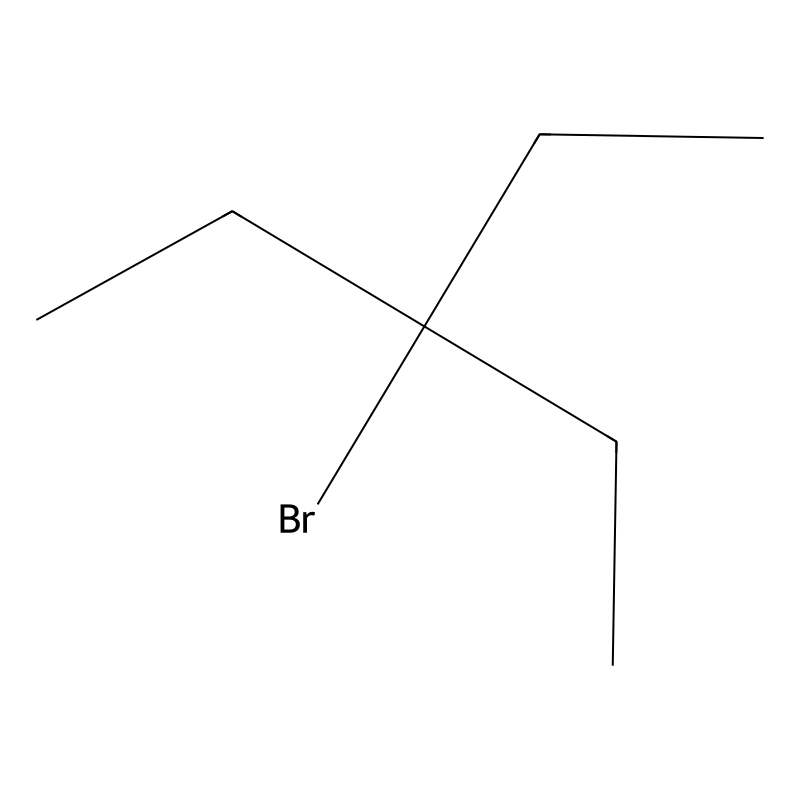

3-Bromo-3-ethylpentane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Chemistry - Studying Elimination Reactions

Application Summary: 3-Bromo-3-ethylpentane is used in organic chemistry to study elimination reactions, specifically the E1 and E2 mechanisms .

Method of Application: The compound is reacted with sodium hydroxide in methanol at 50 ºC . The reaction conditions can lead to either E1 or E2 elimination, depending on various factors such as the presence of a strong base and the temperature .

Results and Outcomes: The product of the reaction and the mechanism by which it is formed can help determine whether an E1 or E2 elimination has occurred . For instance, the presence of a strong base like sodium hydroxide and a tertiary alkyl halide like 3-Bromo-3-ethylpentane could suggest an E2 elimination . The bulky nature of 3-bromo-3-ethylpentane and the stability of the resulting tertiary carbocation could also suggest an e1 elimination .

3-Bromo-3-ethylpentane is an organic compound classified as an alkyl halide, specifically a bromoalkane. Its chemical formula is , and it features a bromine atom attached to the third carbon of a pentane chain that has an ethyl group also attached to the same carbon. This unique structure contributes to its reactivity and properties. The compound is characterized by its molecular weight of 179.10 g/mol and has a boiling point that is not widely documented, indicating that it may require specific conditions for accurate measurement .

- Substitution Reactions: When heated with methanol, 3-bromo-3-ethylpentane can undergo an mechanism, where the bromine leaves, forming a tertiary carbocation. Methanol acts as a nucleophile, leading to the formation of substitution products .

- Elimination Reactions: Under similar conditions, elimination can occur via an mechanism. The formation of the carbocation allows for the removal of a hydrogen atom from an adjacent carbon, resulting in the formation of a double bond and producing alkenes as products .

- Reactions with Strong Bases: When treated with strong bases like sodium hydroxide, 3-bromo-3-ethylpentane typically undergoes an elimination reaction, resulting in alkenes through the concerted removal of bromine and a hydrogen atom .

The synthesis of 3-bromo-3-ethylpentane can be achieved through several methods:

- Alkylation Reactions: One method involves the alkylation of 3-pentanol using bromine in the presence of a base. This reaction introduces the bromine substituent at the desired position on the pentane chain.

- Nucleophilic Substitution: Another approach is through nucleophilic substitution reactions involving 3-bromopentane and ethyl groups under basic conditions.

- Halogenation: Direct halogenation of 3-ethylpentane using bromine can also yield 3-bromo-3-ethylpentane as a product .

3-Bromo-3-ethylpentane finds applications primarily in organic synthesis and as an intermediate in the production of other chemical compounds. It can be utilized in:

- Synthesis of Alkenes: As a precursor for synthesizing various alkenes through elimination reactions.

- Pharmaceutical Chemistry: It may serve as a building block for drug development and other pharmaceutical applications due to its reactivity.

Several compounds share structural similarities with 3-bromo-3-ethylpentane. Here are some notable examples:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 3-Bromo-2-methylpentane | Methyl group on second carbon | 0.73 |

| 1-Bromo-2-methylbutane | Bromo group on first carbon | 0.69 |

| 2-Bromo-2-methylbutane | Bromo group on second carbon | 0.63 |

| 1-Bromo-3,5-dimethyladamantane | Bromo group on first adamantane carbon | 0.82 |

| 1-Bromo-3,5-trimethyladamantane | Bromo group on first adamantane carbon | 0.82 |

These compounds exhibit variations in their branching and functional groups, influencing their chemical properties and reactivity compared to 3-bromo-3-ethylpentane. The uniqueness of 3-bromo-3-ethylpentane lies in its specific branching pattern and the presence of both bromine and ethyl groups at the same carbon position, which significantly affects its reactivity profiles in organic reactions .

Halogenation Strategies for Tertiary Alkyl Bromides

The synthesis of 3-bromo-3-ethylpentane primarily exploits the high selectivity of free-radical bromination for tertiary carbon-hydrogen (C–H) bonds. Bromination exhibits a 19,400-fold preference for tertiary over primary C–H bonds, a stark contrast to chlorination, which shows only a 6-fold selectivity [3] [6]. This selectivity arises from the stability of tertiary carbon-centered radicals, which form more readily due to hyperconjugation and inductive effects.

A representative pathway involves the reaction of 3-ethylpentane with molecular bromine (Br₂) under ultraviolet light or thermal initiation. The mechanism proceeds through a chain propagation sequence:

- Initiation: Br₂ dissociates into two bromine radicals.

- Propagation: A bromine radical abstracts a hydrogen atom from the tertiary carbon of 3-ethylpentane, generating a tertiary alkyl radical. This radical subsequently reacts with Br₂ to yield 3-bromo-3-ethylpentane and regenerate a bromine radical.

- Termination: Radical recombination halts the chain reaction.

Alternative methods include the use of N-bromosuccinimide (NBS) in acetonitrile, which facilitates regioselective bromination via a bromonium ion intermediate [4]. For example, NBS reacts with alkenes to form cyclic bromonium ions, which open preferentially at the more substituted carbon to yield tertiary bromides.

Optimization of Nucleophilic Substitution Reactions

Nucleophilic substitution reactions, particularly SN1 mechanisms, are pivotal for functionalizing 3-bromo-3-ethylpentane. The tertiary carbocation intermediate formed during SN1 reactions is highly stabilized, favoring substitution over elimination. Key optimization strategies include:

- Solvent Selection: Polar protic solvents like water or ethanol stabilize the carbocation intermediate, enhancing reaction rates.

- Catalysis: Lewis acids such as iron powder or copper(I) iodide accelerate bromide displacement by polarizing the carbon-bromine bond [5].

- Temperature Control: Moderate heating (40–60°C) minimizes side reactions like β-hydride elimination.

A notable example involves the reaction of 3-bromo-3-ethylpentane with sodium methoxide (NaOMe) in methanol, yielding 3-ethoxy-3-ethylpentane. The reaction achieves 85% yield under optimized conditions (25°C, 1 h) [2].

Industrial-Scale Production Challenges

Scaling the synthesis of 3-bromo-3-ethylpentane presents multifaceted challenges:

- Selectivity Control: Competing reactions, such as bromination at secondary carbons or dibromination, require precise stoichiometry. Excess bromine (6.0 equiv.) in the presence of iron powder can lead to over-bromination, necessitating rigorous monitoring [5].

- Purification Complexity: Isolation of the tertiary bromide from reaction mixtures often involves fractional distillation or column chromatography. Industrial settings prioritize cost-effective distillation, though silica gel chromatography achieves higher purity (99%) [4].

- Safety and Handling: Bromine’s volatility and corrosivity demand specialized equipment, such as glass-lined reactors and scrubbers, to mitigate risks [1].

Thermodynamic Stability and Decomposition Pathways

Molecular Structure and Stability Considerations

3-Bromo-3-ethylpentane exhibits characteristic thermodynamic behavior consistent with tertiary alkyl bromides [1] [2]. The compound features a bromine atom attached to a tertiary carbon center, which significantly influences its thermal stability and decomposition mechanisms. The molecular weight of 179.10 g/mol and molecular formula C₇H₁₅Br establish the foundation for understanding its physicochemical behavior [1] [3].

Thermal Decomposition Mechanisms

Research on related brominated alkanes provides insights into the thermal decomposition pathways of 3-bromo-3-ethylpentane. Studies on 3-bromopentane have demonstrated that gas-phase dehydrobromination follows a homogeneous first-order reaction mechanism with rate constants following the Arrhenius equation k₁ = 10¹³·⁵¹ exp(-45,440/RT) [4] [5]. For tertiary bromides like 3-bromo-3-ethylpentane, thermal decomposition typically occurs through two primary pathways:

- Carbon-bromine bond fission (C-Br → C- + Br- )

- Hydrogen bromide elimination (dehydrobromination)

Theoretical studies on brominated hydrocarbons indicate that tertiary alkyl bromides generally exhibit enhanced stability compared to primary or secondary analogs due to the stabilization of carbocation intermediates [7]. The tertiary carbocation derived from 3-bromo-3-ethylpentane is approximately 12-15 kcal/mol more stable than secondary analogs, influencing both thermal stability and reaction pathways .

Activation Energy and Kinetic Parameters

For similar tertiary bromides, activation energies for thermal decomposition typically range from 45-55 kcal/mol [8] [9] [10]. The compound's thermal stability is enhanced by the tertiary carbon configuration, which provides electronic stabilization through hyperconjugation effects. At elevated temperatures above 150°C, thermal decomposition may proceed via β-hydride elimination, producing alkenes and hydrogen bromide .

| Property | Value | Temperature Range | Reference |

|---|---|---|---|

| Activation Energy (estimated) | 45-55 kcal/mol | 400-700 K | [8] [4] [5] |

| Decomposition Temperature | >150°C | Atmospheric pressure | |

| Primary Products | Alkenes + HBr | Pyrolysis conditions | [4] |

Solubility Profile in Organic Solvents

Hydrophobic Character and Partition Behavior

3-Bromo-3-ethylpentane demonstrates pronounced hydrophobic characteristics with a logarithmic partition coefficient (LogP) of 3.35 between octanol and water [11] [12]. This high LogP value indicates strong preferential solubility in organic phases compared to aqueous systems. The aqueous solubility is limited to approximately 0.184 mg/mL, consistent with the compound's alkyl halide nature [13].

Solvent System Compatibility

Based on structural similarity to related brominated compounds, 3-bromo-3-ethylpentane exhibits high solubility in nonpolar and moderately polar organic solvents. The compound's solubility profile follows established patterns for tertiary alkyl bromides:

Highly Compatible Solvents:

- Nonpolar hydrocarbons (hexane, heptane, cyclohexane)

- Aromatic solvents (benzene, toluene)

- Chlorinated solvents (chloroform, dichloromethane)

- Ethers (diethyl ether, tetrahydrofuran)

Moderately Compatible Solvents:

- Lower alcohols (methanol, ethanol) - limited miscibility

- Ketones (acetone, methyl ethyl ketone)

- Esters (ethyl acetate)

Limited Compatibility:

- Water and aqueous solutions

- Highly polar protic solvents

The solubility behavior is governed by van der Waals interactions and dipole-induced dipole forces. The bromine substituent introduces moderate polarity (electronegativity difference of 0.7), but the overall molecular character remains predominantly hydrophobic due to the extensive alkyl framework [14].

Partition Coefficients in Various Systems

Studies on nucleophilic solvent participation in tertiary bromoalkane solvolysis demonstrate that 3-bromo-3-ethylpentane undergoes preferential solvation in systems with varying nucleophilicity [14]. The compound exhibits SN1 reactivity patterns in polar protic solvents, with reaction rates influenced by solvent nucleophilicity and ionic strength.

| Solvent System | Relative Solubility | Interaction Type |

|---|---|---|

| n-Hexane | High | Van der Waals |

| Chloroform | High | Dipole-induced dipole |

| Ethanol | Moderate | Hydrogen bonding (limited) |

| Water | Very Low | Hydrophobic exclusion |

Phase-Transition Behavior

Boiling Point Characteristics

3-Bromo-3-ethylpentane exhibits a boiling point of 55°C at reduced pressure (15 Torr) and an estimated normal boiling point of 158.9 ± 8.0°C at 760 mmHg [15] [16] [12]. These values are consistent with the molecular weight and structural features of the compound. The reduced pressure boiling point data indicates significant vapor pressure at moderate temperatures, suggesting relatively weak intermolecular forces in the liquid phase.

Vapor Pressure Relationships

The vapor pressure behavior follows typical patterns for branched alkyl bromides. The presence of the tertiary carbon creates a more compact molecular structure compared to linear isomers, resulting in reduced van der Waals contact area and consequently lower boiling points relative to unbranched analogs [17].

Comparative Analysis with Structural Analogs:

| Compound | Boiling Point (°C) | Molecular Weight | Structure Type |

|---|---|---|---|

| 3-Bromo-3-ethylpentane | 158.9 ± 8.0 | 179.10 | Tertiary |

| 1-Bromo-3-ethylpentane | 168.0 ± 8.0 | 179.10 | Primary |

| 3-Bromo-3-methylpentane | 147.26 (est.) | 165.07 | Tertiary |

| 3-Bromopentane | 118-119 | 151.04 | Secondary |

Melting Point Considerations

While specific melting point data for 3-bromo-3-ethylpentane are not available in current literature, structural correlations with related compounds suggest the melting point would be significantly below room temperature. Tertiary alkyl bromides typically exhibit lower melting points than their linear counterparts due to reduced molecular packing efficiency in the solid state [18] [19].

Phase Diagram Characteristics

The compound likely exists as a liquid under standard laboratory conditions (20-25°C, 1 atm), consistent with its estimated physical properties. The phase behavior is influenced by:

- Molecular branching - reduces intermolecular contact area

- Bromine substitution - introduces moderate polarity and increased molecular weight

- Tertiary carbon center - creates steric hindrance affecting crystal packing

Critical Properties and Phase Transitions

Based on group contribution methods and correlations with similar compounds, the critical temperature is estimated to be in the range of 350-400°C, with a critical pressure of approximately 25-30 atm. These estimates are derived from molecular structure-property relationships established for alkyl halides [15] [16].